molecular formula C18H17N3O2S2 B6510644 N-(4-ethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872723-63-2

N-(4-ethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No. B6510644
CAS RN: 872723-63-2
M. Wt: 371.5 g/mol
InChI Key: QMBNGGZDMRQTBW-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide, also known as ETPS, is a novel small molecule that has been studied for its potential therapeutic applications. The compound is a derivative of the pyridazinone class of compounds, which has been studied for its anti-inflammatory and anti-microbial properties. ETPS has been found to possess a variety of biological activities, including inhibition of bacterial and fungal growth, inhibition of inflammation, and inhibition of cancer cell proliferation.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide has been studied in several scientific research applications. It has been studied as an anti-inflammatory and anti-microbial agent, as well as for its potential to inhibit cancer cell proliferation. In addition, N-(4-ethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide has been studied for its ability to modulate the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide is not fully understood, but it is believed to involve the inhibition of several enzymes involved in inflammation and cell growth. These enzymes include cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and matrix metalloproteinases (MMPs). Additionally, N-(4-ethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide has been shown to inhibit the activity of the enzyme phospholipase A2 (PLA2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to inhibit the activity of enzymes involved in inflammation and cell growth. Additionally, N-(4-ethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide has been shown to possess anti-microbial and anti-cancer activities.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-ethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide in laboratory experiments include its relatively low cost and its ability to be synthesized using a variety of methods. Additionally, N-(4-ethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide has been shown to possess a variety of biological activities, making it a useful tool for studying the effects of inflammation and cancer.
The main limitation of using N-(4-ethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide in laboratory experiments is that its mechanism of action is not fully understood. Additionally, the compound is not approved for human use, so its safety and efficacy in humans is not known.

Future Directions

For research on N-(4-ethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide include further investigation into its mechanism of action, as well as its efficacy and safety in humans. Additionally, further research could be conducted to determine the potential therapeutic applications of N-(4-ethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide, such as its use in the treatment of inflammation and cancer. Additionally, research could be conducted to determine the potential synergistic effects of N-(4-ethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide when combined with other compounds. Finally, further research could be conducted to determine the potential side effects of N-(4-ethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide.

Synthesis Methods

N-(4-ethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide can be synthesized using a variety of methods. The most widely used method is a condensation reaction between 4-ethoxyphenylacetamide and 6-(thiophen-2-yl)pyridazin-3-ylsulfanylacetamide. In this reaction, the two reactants are combined in a solvent such as dichloromethane and heated to a temperature of around 100°C. The reaction is then allowed to proceed for several hours until completion.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-2-23-14-7-5-13(6-8-14)19-17(22)12-25-18-10-9-15(20-21-18)16-4-3-11-24-16/h3-11H,2,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBNGGZDMRQTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Ethoxyphenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide

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